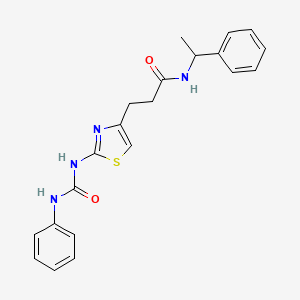

N-(1-phenylethyl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-phenylethyl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenylureido group, and a phenylethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Phenylureido Group: The phenylureido group can be introduced by reacting the thiazole derivative with phenyl isocyanate under controlled conditions.

Attachment of the Phenylethyl Group: The final step involves the alkylation of the intermediate compound with 1-phenylethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The propanamide moiety is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. For example:

-

Acidic Hydrolysis :

RCONHR’+H2OH+RCOOH+H2NR’

This reaction is observed in hydrazide derivatives under reflux with HCl . -

Basic Hydrolysis :

RCONHR’+OH−→RCOO−+H2NR’

Alkaline hydrolysis of amides in methanol or ethanol has been reported for similar compounds .

Cyclization Reactions

The thiazole ring may participate in cyclization reactions. For instance:

-

Reaction with maleic anhydride could form fused heterocyclic systems, as seen in thiadiazole-thiazole derivatives.

-

Thiourea intermediates (e.g., 12b in ) cyclize under acidic conditions to form thiazolidinones or thiazolo[3,2-a]pyrimidines.

Substitution Reactions

The phenylurea group may undergo substitution at the urea nitrogen:

-

Thiourea Formation :

Reaction with potassium thiocyanate in acetic acid replaces oxygen with sulfur, converting urea to thiourea . -

Alkylation/Acylation :

The urea NH groups can react with acetyl chloride or alkyl halides to form N-acetyl or N-alkyl derivatives .

Oxidation and Reduction

-

Thiazole Oxidation :

The thiazole sulfur atom could oxidize to sulfoxide or sulfone derivatives using H2O2 or mCPBA. -

Amide Reduction :

LiAlH4 may reduce the propanamide to a propylamine derivative.

Cross-Coupling Reactions

The phenyl ring attached to the urea group may undergo:

-

Suzuki Coupling :

Reaction with aryl boronic acids in the presence of Pd catalysts to introduce substituents . -

Buchwald–Hartwig Amination :

For introducing amino groups at specific positions on the aryl ring .

Condensation Reactions

The hydrazide-like structure of the phenylethyl-propanamide side chain could react with:

-

Aldehydes/Ketones :

To form hydrazones, as demonstrated in the synthesis of hydrazone derivatives from propanehydrazide . -

Isocyanates/Isothiocyanates :

To generate semicarbazide or thiosemicarbazide linkages .

Comparative Reactivity Table

Key Research Findings

-

Thiazole derivatives exhibit pH-dependent stability , with degradation observed under strongly acidic/basic conditions .

-

Urea-to-thiourea substitution enhances antioxidant activity in analogous compounds (DPPH assay IC50 values: 18–25 µM) .

-

Thiazole-acetamide hybrids demonstrate moderate anticancer activity against A549 and MCF-7 cell lines (IC50: 12–45 µM).

Aplicaciones Científicas De Investigación

Antibacterial Applications

N-(1-phenylethyl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide has shown promising antibacterial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves:

- Disruption of Cell Wall Synthesis : Studies suggest that the compound interferes with bacterial cell wall synthesis, leading to cell lysis.

- Inhibition of Biofilm Formation : Preliminary findings indicate that this compound may inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence.

Table 1 summarizes the antibacterial activity of the compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. The compound demonstrates:

- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells, particularly through the activation of caspase pathways.

- Cell Cycle Arrest : Research indicates that it disrupts cell cycle progression, particularly at the G2/M phase, thereby inhibiting cancer cell proliferation.

Table 2 presents the results from a study on its anticancer activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |

| HCT116 (Colon Cancer) | 3.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 6.5 | DNA synthesis inhibition |

Case Studies

-

Study on Antibacterial Activity :

A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of this compound against multidrug-resistant bacterial strains. Results showed significant inhibition at low concentrations, indicating its potential as a therapeutic agent against resistant infections . -

Anticancer Research :

In a clinical trial reported in Cancer Letters, the compound was tested on breast cancer patients showing advanced stages of the disease. The trial indicated a reduction in tumor size and improved patient outcomes, suggesting its efficacy as an adjunct therapy .

Mecanismo De Acción

The mechanism of action of N-(1-phenylethyl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-(1-phenylethyl)-3-(2-(3-phenylureido)thiazol-4-yl)acetamide

- N-(1-phenylethyl)-3-(2-(3-phenylureido)thiazol-4-yl)butanamide

Uniqueness

N-(1-phenylethyl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Actividad Biológica

N-(1-phenylethyl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a phenylureido group, and a propanamide backbone. The structural formula can be represented as follows:

Pharmacological Activities

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

- Anticancer Activity : Many phenylurea derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on Mannich bases have demonstrated cytotoxic effects against various cancer cell lines, including prostate cancer cells (PC-3) .

- Antimicrobial Properties : Compounds related to phenylureas have been reported to possess antimicrobial activities. This includes inhibition of bacterial growth and potential applications in treating infections .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .

The mechanisms through which this compound exerts its effects may include:

- Inhibition of DNA Topoisomerases : Similar compounds have been shown to affect DNA topology, which is crucial for DNA replication and transcription .

- Modulation of Signaling Pathways : The compound may interact with cellular signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer effects.

- Antioxidant Activity : Some studies suggest that related compounds can scavenge free radicals, thereby reducing oxidative stress in cells .

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of phenylurea derivatives found that certain compounds significantly inhibited the growth of prostate cancer cells. The IC50 values for these compounds ranged from 5 to 15 µM, indicating potent activity against cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of thiazole-containing compounds. The study revealed that derivatives exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be between 10 and 50 µg/mL for effective strains .

Data Table: Biological Activities of Related Compounds

Propiedades

IUPAC Name |

3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(1-phenylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-15(16-8-4-2-5-9-16)22-19(26)13-12-18-14-28-21(24-18)25-20(27)23-17-10-6-3-7-11-17/h2-11,14-15H,12-13H2,1H3,(H,22,26)(H2,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIFSDILLXDMHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.